Erdosteine
Overview
Description
Erdosteine is a mucolytic agent primarily used to treat respiratory conditions characterized by excessive mucus production, such as chronic obstructive pulmonary disease and bronchitis . Structurally, it is a thiol derivative containing two sulfhydryl groups, which are released following first-pass metabolism to form its active metabolite . This compound was developed in Italy and is now prescribed in over 40 countries .
Mechanism of Action
Target of Action
Erdosteine is a mucolytic agent that primarily targets mucus in the respiratory tract . It is a thiol derivative that is used for the clinical management of chronic obstructive bronchitis and other conditions characterized by pathological mucus .
Mode of Action
this compound contains sulfhydryl groups which are released after hepatic first-pass metabolism . These groups possess mucolytic activity and free radical scavenging activity . This compound acts to control mucus production and its viscosity while increasing mucociliary transport . It also combats the effects of free radicals resulting from cigarette smoke .
Biochemical Pathways
this compound is a prodrug that is metabolized to the ring-opening compound metabolite M1 (MET 1), which has mucolytic properties . Experimental studies have documented that this compound prevents or reduces lung tissue damage induced by oxidative stress and, in particular, that Met 1 also regulates reactive oxygen species production .
Action Environment
this compound’s action is influenced by environmental factors such as the presence of cigarette smoke, which increases the production of free radicals . This compound combats these effects, providing a protective role against lipid peroxidation . Furthermore, the presence of bacteria can influence the action of this compound, as it can interfere with bacterial adhesion .
Biochemical Analysis
Biochemical Properties
Erdosteine contains two functional sulfhydryl groups that are released following first-pass metabolism, converting this compound into its pharmacologically active metabolite Met I . This metabolite exhibits both mucolytic activity and scavenging activity against free radicals .
Cellular Effects
This compound exerts its role as an antioxidant and anti-inflammatory agent through the free sulfhydryl groups of its active metabolite Met I . This metabolite has a direct scavenging effect, particularly on reactive oxygen species (ROS), and can bind free radicals, preventing tissue damage . This compound also increases the availability of endogenous antioxidants, such as glutathione, in plasma and bronco-alveolar lavage .
Molecular Mechanism
This compound’s mechanism of action is related to its antioxidant and anti-inflammatory properties. The free sulfhydryl groups of its active metabolite Met I have a direct scavenging effect on reactive oxygen species (ROS), and they can bind free radicals, preventing tissue damage .
Metabolic Pathways
This compound undergoes hepatic first-pass metabolism in the liver, where it is converted into its active metabolite Met I . This metabolite is responsible for this compound’s mucolytic and free radical scavenging activities .
Transport and Distribution
After oral administration, this compound is rapidly absorbed in the gastrointestinal tract and transformed through a first-pass metabolism to the biologically active metabolite Met I . In animal models, this compound was distributed mainly to kidneys, bone, spinal cord, and liver .
Subcellular Localization
Given its rapid absorption in the gastrointestinal tract and its distribution to various organs in animal models, it can be inferred that this compound and its metabolites may be present in various subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Erdosteine is synthesized through a multi-step process. The initial step involves the reaction of homocysteine thiolactone with chloroacetyl chloride to form 2-chloro-N-(2-oxotetrahydro-3-thiophenyl)acetamide . This intermediate is then reacted with thioglycolic acid to produce this compound . The final product is refined using ethanol .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes rigorous purification steps to ensure the removal of impurities such as this compound ethyl ester and this compound oxide . High-performance liquid chromatography (HPLC) is commonly used to monitor the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Erdosteine undergoes several types of chemical reactions, including oxidation and substitution reactions .
Common Reagents and Conditions:
Oxidation: Potassium permanganate and ceric ammonium sulfate are commonly used oxidizing agents.
Substitution: Thioglycolic acid is used in the substitution reaction during its synthesis.
Major Products:
Oxidation Products: this compound oxide.
Substitution Products: this compound itself is a product of substitution reactions involving thioglycolic acid.
Scientific Research Applications
Erdosteine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Carbocysteine: Another mucolytic agent with antioxidant properties.
N-acetylcysteine: Known for its mucolytic and antioxidant effects.
Uniqueness: Erdosteine stands out due to its multifaceted pharmacological profile, which includes mucolytic, antioxidant, anti-inflammatory, and antiadhesive activities . It has been shown to reduce the risk of acute exacerbations of chronic obstructive pulmonary disease more effectively than carbocysteine and N-acetylcysteine .
Properties
IUPAC Name |
2-[2-oxo-2-[(2-oxothiolan-3-yl)amino]ethyl]sulfanylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4S2/c10-6(3-14-4-7(11)12)9-5-1-2-15-8(5)13/h5H,1-4H2,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFORSXNKQLDNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)C1NC(=O)CSCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048735 | |
Record name | Erdosteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Erdosteine, is an orally administered mucolytic agent. It is classified as a thiol derivative and produced for the management of symptoms caused by chronic obstructive bronchitis. Erdosteine contains sulfhydryl groups which are released after hepatic first-pass metabolism in the liver. Its active metabolites (3 in number) exert both mucolytic activity and scavenging activity against free radicals. Erdosteine acts to regulate the production of mucus in the airway and regulates its viscosity while enhancing mucociliary transport. This leads to an increase in expectoration. Erdosteine shows inhibition against the effects of free radicals from cigarette smoke. Clinical studies in patients with chronic obstructive lung disease (COPD) have shown that this drug is generally safe and well tolerated. Erdosteine 300mg twice daily reduced cough (both frequency and severity) and sputum viscosity more quickly and more effectively than placebo and reduced the adhesivity of sputum more effectively than ambroxol 30mg twice daily. Co-administration of erdosteine and amoxicillin in patients with acute infective exacerbation of chronic bronchitis resulted in higher concentrations of the antibiotic in the sputum, leading to earlier and more pronounced amelioration of clinical symptoms compared with placebo. Erdosteine is associated with a low incidence of adverse events, most of which are gastrointestinal and generally mild. | |
Record name | Erdosteine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05057 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
84611-23-4, 105426-14-0 | |
Record name | Erdosteine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84611-23-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Erdosteine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084611234 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Erdosteine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105426140 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Erdosteine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05057 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Erdosteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[2-oxo-2-[(2-oxothiolan-3-yl)amino]ethyl]sulfanylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ERDOSTEINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76J0853EKA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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